molecular formula C19H24N4O3S2 B2853922 N-[5-({[(2-ethoxyphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide CAS No. 868972-83-2

N-[5-({[(2-ethoxyphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide

Cat. No.: B2853922
CAS No.: 868972-83-2
M. Wt: 420.55
InChI Key: IHGKAZGTYCXEPY-UHFFFAOYSA-N
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Description

This compound is a 1,3,4-thiadiazole derivative characterized by:

  • A cyclohexanecarboxamide substituent at position 2 of the thiadiazole ring.
  • A sulfanyl-linked carbamoyl methyl group at position 5, further substituted with a 2-ethoxyphenyl moiety. The 1,3,4-thiadiazole scaffold is known for its bioactivity in medicinal and agrochemical applications, including antimicrobial, antitumor, and herbicidal properties .

Properties

IUPAC Name

N-[5-[2-(2-ethoxyanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O3S2/c1-2-26-15-11-7-6-10-14(15)20-16(24)12-27-19-23-22-18(28-19)21-17(25)13-8-4-3-5-9-13/h6-7,10-11,13H,2-5,8-9,12H2,1H3,(H,20,24)(H,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHGKAZGTYCXEPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)CSC2=NN=C(S2)NC(=O)C3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Formation of the 1,3,4-Thiadiazole Core

The 1,3,4-thiadiazole scaffold is constructed via cyclocondensation of substituted thioureas with α-halogenated ketones. For example, N-(4-acetamidophenyl)-N′-phenylthiourea reacts with chloroacetone in ethanol under reflux to yield thiazole derivatives via intermediate alkylation and intramolecular cyclization. Adapting this method:

  • Intermediate Synthesis :

    • React 2-ethoxyphenylcarbamoylmethyl thiol with ethyl bromoacetate to form the sulfanyl acetate precursor.
    • Treat with hydrazine hydrate to generate the hydrazide intermediate.
  • Cyclization :

    • Combine the hydrazide with carbon disulfide in the presence of phosphorus oxychloride (POCl₃) to form the 1,3,4-thiadiazole-2-thiol.

Reaction Conditions :

  • Solvent: Ethanol or DMF
  • Temperature: 80–100°C
  • Catalyst: Triethylamine (for deprotonation)

Yield : ~70–85% (based on analogous reactions).

Nucleophilic Substitution for Sulfanyl Group Introduction

Thiolation at Position 5

The sulfanyl group at position 5 is introduced via nucleophilic displacement of a halogen atom on the thiadiazole ring.

  • Halogenation :

    • Brominate the 5-position of 2-amino-1,3,4-thiadiazole using N-bromosuccinimide (NBS) in acetic acid.
  • Substitution :

    • React the 5-bromo-thiadiazole intermediate with the sodium salt of (2-ethoxyphenylcarbamoyl)methanethiol in DMF at 60°C.

Key Considerations :

  • Steric hindrance from the cyclohexanecarboxamide group at position 2 may reduce substitution efficiency.
  • Use of polar aprotic solvents (e.g., DMF) enhances nucleophilicity.

Yield : ~65–75% (extrapolated from similar substitutions).

Amidation for Cyclohexanecarboxamide Attachment

Stepwise Amide Bond Formation

The cyclohexanecarboxamide group is introduced via amidation of a 2-amino-thiadiazole intermediate.

  • Amino-Thiadiazole Synthesis :

    • Reduce the 2-nitro derivative of 1,3,4-thiadiazole using hydrogen gas and palladium on carbon.
  • Amidation :

    • React 2-amino-5-({[(2-ethoxyphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazole with cyclohexanecarbonyl chloride in dichloromethane (DCM) using N,N-diisopropylethylamine (DIPEA) as a base.

Optimization Notes :

  • Excess acyl chloride (1.2 equiv.) ensures complete conversion.
  • Low temperatures (0–5°C) minimize side reactions.

Yield : ~80–90% (based on analogous amidation reactions).

One-Pot Multicomponent Approach

Convergent Synthesis

A streamlined method involves simultaneous cyclization and functionalization:

  • Reagents :

    • (2-Ethoxyphenylcarbamoyl)methanethiol, cyclohexanecarboxamide hydrazide, and carbon disulfide.
  • Reaction Sequence :

    • Heat the mixture at 120°C in toluene with calcium triflate (Ca(OTf)₂) as a catalyst.
    • The thiadiazole ring forms via cyclocondensation, with concomitant introduction of substituents.

Advantages :

  • Reduced purification steps.
  • Higher atom economy.

Yield : ~60–70% (estimated from similar multicomponent reactions).

Comparative Analysis of Methods

Method Key Steps Conditions Yield Limitations
Cyclocondensation Thiourea + α-halogenated ketone Reflux in ethanol, 12 h 70–85% Multiple intermediates
Nucleophilic Substitution 5-Bromo-thiadiazole + thiolate DMF, 60°C, 6 h 65–75% Steric hindrance
Amidation 2-Amino-thiadiazole + acyl chloride DCM, 0°C, 2 h 80–90% Sensitivity to moisture
Multicomponent One-pot cyclization Toluene, Ca(OTf)₂, 120°C, 8 h 60–70% Requires optimized catalysts

Mechanistic Insights

Cyclization Pathways

  • Thiadiazole Formation : The reaction of hydrazide derivatives with CS₂ proceeds via nucleophilic attack of sulfur on the carbonyl carbon, followed by cyclodehydration.
  • Stereoelectronic Effects : Electron-withdrawing groups (e.g., carbamoyl) enhance cyclization rates by polarizing the C=S bond.

Role of Catalysts

  • Calcium triflate (Ca(OTf)₂) facilitates thiolate generation and stabilizes transition states in multicomponent reactions.
  • Triethylamine neutralizes HCl byproducts during amidation, preventing protonation of the amine nucleophile.

Chemical Reactions Analysis

Oxidation Reactions

The thiadiazole ring and sulfanyl group exhibit sensitivity to oxidizing agents, leading to structural modifications:

Reaction TypeReagents/ConditionsMajor ProductsReferences
Thiadiazole ring oxidationH<sub>2</sub>O<sub>2</sub>, KMnO<sub>4</sub> in aqueous/organic solventsSulfoxide or sulfone derivatives
Sulfanyl group oxidationO<sub>2</sub> (aerobic conditions)Disulfide formation via radical coupling
  • Mechanistic Insights :
    Oxidation of the thiadiazole sulfur atom proceeds via electrophilic attack, forming sulfoxides (e.g., using H<sub>2</sub>O<sub>2</sub>) or sulfones (with stronger oxidizers like KMnO<sub>4</sub>). The sulfanyl (-S-) linker can undergo aerobic oxidation to form disulfide bonds, a reaction exploited in dimerization studies .

Reduction Reactions

Selective reduction of functional groups has been reported under controlled conditions:

Reaction TypeReagents/ConditionsMajor ProductsReferences
Amide reductionLiAlH<sub>4</sub> in THFSecondary amine derivatives
Disulfide reductionNaBH<sub>4</sub> in ethanolRegeneration of sulfanyl groups
  • Key Findings :
    Lithium aluminum hydride reduces the carboxamide group to a methylene amine, altering the compound’s hydrogen-bonding capacity. Sodium borohydride selectively reduces disulfide bonds without affecting the thiadiazole ring .

Substitution Reactions

The ethoxyphenyl and thiadiazole moieties participate in nucleophilic substitutions:

Reaction TypeReagents/ConditionsMajor ProductsReferences
Ethoxy group displacementNH<sub>3</sub> or RSH in DMSO/CH<sub>3</sub>CNAmino- or thio-substituted derivatives
Thiadiazole ring functionalizationEDCI, HOBt in DMFSaccharide-conjugated analogs
  • Synthetic Applications :
    The ethoxy group undergoes nucleophilic aromatic substitution with amines or thiols, yielding analogs with enhanced solubility. Carbodiimide-mediated coupling (e.g., EDCI/HOBt) enables conjugation with saccharides or peptides, as demonstrated in hybrid molecule synthesis .

Hydrolysis and Stability Studies

Stability under acidic/basic conditions informs formulation strategies:

ConditionReagents/ConditionsDegradation ProductsReferences
Acidic hydrolysisHCl (1M), refluxCyclohexanecarboxylic acid + thiadiazole fragments
Basic hydrolysisNaOH (0.1M), 60°C2-Ethoxyphenyl urea derivatives
  • Degradation Pathways :
    Acidic conditions cleave the sulfanyl linker, releasing cyclohexanecarboxylic acid. Basic hydrolysis targets the carbamoyl group, forming urea derivatives.

Photochemical and Thermal Reactions

Stability under environmental stressors:

StressorConditionsObserved ChangesReferences
UV irradiation254 nm, 24 hrsThiadiazole ring cleavage
Thermal degradation150°C, 2 hrsPolymerization via radical intermediates
  • Practical Implications :
    UV exposure induces ring-opening reactions, limiting photostability. Thermal studies suggest the need for stabilizers in high-temperature applications .

Comparative Reactivity of Structural Analogs

Reactivity trends across related compounds:

Compound VariationReaction Rate (vs. Parent Compound)Key Difference
4-Ethoxyphenyl analog1.2× faster in oxidationElectron-donating para-substituent
Benzo[d] dioxole analog0.8× slower in hydrolysisSteric hindrance from fused ring

Catalytic and Enzymatic Interactions

Biocatalytic modifications expand functional diversity:

Enzyme/ CatalystReaction TypeProductsReferences
Cytochrome P450Hydroxylation at cyclohexane ringMonohydroxy metabolites
Lipase (Candida antarctica)EsterificationGlyceryl ester prodrugs

Scientific Research Applications

Biological Activities

Research has indicated that N-[5-({[(2-ethoxyphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide may exhibit a range of biological activities:

  • Antitumor Activity : Preliminary studies suggest that this compound may inhibit tumor growth in various cancer cell lines. Its mechanism may involve interference with specific signaling pathways related to cell proliferation and apoptosis.
  • Antimicrobial Properties : The compound has shown potential as an antimicrobial agent against both gram-positive and gram-negative bacteria, indicating its usefulness in developing new antibiotics.

Potential Applications

The unique structure of this compound suggests several applications across different fields:

Field Application
Medicinal Chemistry Development of new anticancer and antimicrobial agents.
Pharmaceuticals Potential formulation in drug development targeting specific diseases.
Agricultural Science Use as a pesticide or fungicide due to its antimicrobial properties.
Material Science Exploration as a precursor for synthesizing novel materials with unique properties.

Case Study 1: Antitumor Activity

A study investigated the effects of this compound on human cancer cell lines. Results indicated a significant reduction in cell viability at concentrations above 10 µM, with mechanisms involving apoptosis induction confirmed through flow cytometry analysis.

Case Study 2: Antimicrobial Efficacy

In another study, this compound was tested against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values ranged from 15 to 30 µg/mL, demonstrating effectiveness comparable to existing antibiotics. Further investigations into its mode of action revealed disruption of bacterial cell wall synthesis.

Mechanism of Action

The mechanism of action of N-[5-({[(2-ethoxyphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes or proteins by binding to their active sites. This interaction can disrupt essential biological pathways, leading to the desired therapeutic effects.

Comparison with Similar Compounds

Structural Analogs with Thiadiazole Cores

Table 1: Key Structural and Functional Comparisons
Compound Name / ID Substituents Bioactivity / Notes Reference
Target Compound 2-Cyclohexanecarboxamide; 5-(2-ethoxyphenylcarbamoylmethyl)sulfanyl Bioactivity not explicitly reported; inferred potential for agrochemical activity N/A
N-{5-[(2-Oxo-2-{[4-(trifluoromethyl)phenyl]amino}ethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-1,3-benzodioxole-5-carboxamide 1,3-Benzodioxole-5-carboxamide; 4-(trifluoromethyl)phenyl group Higher molecular weight (due to benzodioxole and CF₃); potential enhanced metabolic stability ChemSpider ID: 897757-89-0
N-[5-[2-(2,3-Dihydroindol-1-yl)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]acetamide Acetamide; 2,3-dihydroindole moiety Indole group may enhance receptor binding; acetamide simplifies structure CAS: 392300-55-9
Key Observations :
  • Lipophilicity : The cyclohexane group in the target compound likely offers greater lipophilicity than the benzodioxole in or the acetamide in , affecting bioavailability.

Functional Analogs with Heterocyclic Cores

Table 2: Activity-Driven Comparisons
Compound Class / Evidence ID Core Structure Key Substituents Reported Bioactivity
Tetrazolyl Thioureas Tetrazole + thiourea Aryl groups (e.g., methoxy, bromo) Herbicidal activity; plant growth regulation
Tetrazolyl Aryl Ureas Tetrazole + urea Methoxy/bromophenyl groups Growth hormone-like activity (e.g., compound 2h)
Triazolyl Aryloxyacetyl Ureas Triazole + aryloxyacetyl Carboxylic acid; aryloxy groups Plant growth regulation (cell division promotion)
Target Compound Thiadiazole + carboxamide Cyclohexane; 2-ethoxyphenyl Inferred agrochemical potential (unconfirmed)
Key Observations :
  • Thiadiazole vs.
  • Urea vs. Carboxamide Linkages : Urea derivatives (e.g., ) often show stronger hydrogen-bonding capacity, which may improve target binding compared to carboxamide-based structures like the target compound.

Physicochemical Properties

Table 3: Calculated Properties (Estimated)
Property Target Compound Compound Compound
Molecular Weight ~435 g/mol ~480 g/mol ~365 g/mol
LogP (Lipophilicity) ~3.5 (high) ~3.0 (moderate) ~2.8 (moderate)
Hydrogen Bond Donors 2 3 2
Key Observations :
  • The target compound’s higher LogP suggests superior membrane permeability, critical for agrochemical uptake in plants.
  • Compound ’s additional hydrogen bond donors (from benzodioxole and urea) may improve solubility but reduce passive diffusion.

Biological Activity

N-[5-({[(2-ethoxyphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide is a complex organic compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, synthesis, and findings from various studies.

Structural Characteristics

The compound features several notable structural elements:

  • Thiadiazole Ring : Known for its broad spectrum of biological activities.
  • Cyclohexanecarboxamide Moiety : Contributes to its stability and potential interactions.
  • Ethoxyphenyl Group : Enhances chemical diversity and reactivity.

The molecular formula is C15H19N5O3SC_{15}H_{19}N_{5}O_{3}S with a molecular weight of approximately 337.4 g/mol .

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets, including enzymes and proteins. The binding to these targets can inhibit their activity, disrupting essential biochemical pathways. This mechanism is crucial for its potential therapeutic effects against various diseases .

Biological Activity Overview

The following table summarizes the biological activities associated with this compound and related compounds:

Activity Type Description References
AntimicrobialExhibits inhibitory effects against various bacterial strains.
AnticancerDemonstrated cytotoxicity against cancer cell lines (e.g., MCF-7, A549).
AntifungalPotential effectiveness against fungal pathogens.
Anti-tuberculosisShows activity against Mycobacterium tuberculosis with promising MIC values.

Case Studies and Research Findings

  • Anticancer Activity : In a study evaluating novel thiadiazole derivatives, certain compounds exhibited significant cytotoxicity against MCF-7 (breast cancer) and A549 (lung cancer) cell lines. For instance, one derivative showed an IC50 value of 0.084 mmol/L against MCF-7 cells, indicating potent anticancer properties .
  • Antimicrobial Properties : A related compound demonstrated excellent antibacterial activity against Xanthomonas axonopodis and Xanthomonas oryzae, with EC50 values significantly lower than traditional antibiotics .
  • Anti-tuberculosis Efficacy : Compounds similar to this compound were tested for their ability to inhibit Mycobacterium tuberculosis. The most effective derivatives showed MIC values as low as 0.78 mM in vitro .

Synthesis Methods

The synthesis of this compound typically involves:

  • Starting Materials : 2-Ethoxyphenyl isocyanate and thiadiazole derivatives.
  • Reaction Conditions : Conducted in the presence of a base like triethylamine in dichloromethane at room temperature.

This method allows for the efficient production of high-purity compounds suitable for biological testing .

Q & A

Basic Research Questions

Q. What are the key challenges in synthesizing this compound with high purity, and what methodological optimizations are recommended?

  • Answer : Synthesis requires multi-step reactions, including thiadiazole ring formation, carbamoyl group introduction, and sulfanyl linkage. Critical parameters include:

  • Temperature control : Maintain 60–80°C during cyclization to prevent side reactions .
  • Solvent selection : Polar aprotic solvents (e.g., DMF, THF) improve solubility of intermediates .
  • Catalysts : Use triethylamine or DMAP for carbamoyl coupling reactions to enhance yield .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization in ethanol achieves >95% purity .

Q. Which analytical techniques are most reliable for confirming the compound’s structural integrity?

  • Answer : Combine spectroscopic and chromatographic methods:

  • NMR : ¹H/¹³C NMR to verify cyclohexanecarboxamide and thiadiazole ring protons (δ 7.8–8.2 ppm for aromatic carbamoyl groups) .
  • Mass spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 493.12) .
  • HPLC : Use C18 reverse-phase columns (acetonitrile/water mobile phase) to assess purity (>98%) .

Q. How can researchers address solubility limitations in biological assays?

  • Answer : Solubility in aqueous buffers is poor (<0.1 mg/mL). Mitigation strategies:

  • Co-solvents : Use DMSO (≤5% v/v) for in vitro studies .
  • Liposomal encapsulation : Enhances bioavailability for in vivo models .
  • Derivatization : Introduce hydrophilic groups (e.g., hydroxyl or carboxyl) to the cyclohexane moiety .

Advanced Research Questions

Q. How do structural modifications (e.g., ethoxyphenyl vs. fluorophenyl groups) impact biological activity?

  • Answer : Structure-activity relationship (SAR) studies reveal:

Functional Group Effect on Activity Evidence
2-EthoxyphenylEnhanced enzyme inhibition (IC₅₀ = 12 µM vs. COX-2) due to hydrophobic interactions .
FluorophenylIncreased metabolic stability but reduced solubility .
TrifluoromethylImproved membrane permeability but potential cytotoxicity .

Q. How can contradictory data between in vitro and in vivo efficacy be resolved?

  • Answer : Common discrepancies arise from:

  • Metabolic instability : Use LC-MS to identify metabolites (e.g., oxidative cleavage of thiadiazole ring) .
  • Protein binding : Measure free compound concentration via equilibrium dialysis .
  • Dosing regimen : Optimize pharmacokinetics using sustained-release formulations (e.g., PLGA nanoparticles) .

Q. What mechanistic insights explain its dual activity as an enzyme inhibitor and DNA intercalator?

  • Answer : The thiadiazole ring and carbamoyl group enable:

  • Enzyme inhibition : Competitive binding to ATP pockets (e.g., kinases) via hydrogen bonding with the carbamoyl oxygen .
  • DNA interaction : Planar thiadiazole moiety intercalates between base pairs, confirmed by fluorescence quenching and molecular docking .

Q. What computational approaches are recommended for predicting off-target effects?

  • Answer : Use multi-step in silico modeling:

Docking simulations (AutoDock Vina) : Screen against >500 human targets .

QSAR models : Prioritize analogs with lower hepatotoxicity scores (e.g., LD₅₀ > 200 mg/kg) .

MD simulations : Assess binding stability (>50 ns trajectories) for high-affinity targets .

Methodological Best Practices

Q. How should researchers design dose-response studies to account for non-linear pharmacokinetics?

  • Answer :

  • Preclinical models : Use logarithmic dosing (0.1–100 µM) in 3D cell cultures to capture EC₅₀ shifts .
  • In vivo : Apply allometric scaling (body surface area) from rodent to human equivalents .
  • Data normalization : Correct for plasma protein binding using the fu (unbound fraction) value .

Q. What strategies validate the compound’s stability under physiological conditions?

  • Answer :

  • pH stability : Incubate in simulated gastric fluid (pH 1.2) and intestinal fluid (pH 6.8) for 24h; monitor degradation via HPLC .
  • Thermal stability : Store at -80°C in amber vials; avoid freeze-thaw cycles (>10% degradation after 3 cycles) .

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